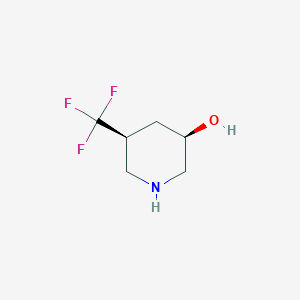

(3R,5S)-5-(trifluoromethyl)piperidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3R,5S)-5-(trifluoromethyl)piperidin-3-ol is a useful research compound. Its molecular formula is C6H10F3NO and its molecular weight is 169.147. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(3R,5S)-5-(trifluoromethyl)piperidin-3-ol is a piperidine derivative characterized by a trifluoromethyl group at the 5-position and a hydroxyl group at the 3-position. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₆H₁₀F₃NO

- Molecular Weight : 169.14 g/mol

- Chirality : The compound exhibits specific stereochemistry, which influences its biological interactions and pharmacological properties.

The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a significant pharmacophore in drug design. Its unique electronic properties often lead to improved interactions with biological targets compared to non-fluorinated analogs.

The precise mechanism of action for this compound remains to be fully elucidated. However, several studies suggest that:

- Enzyme Inhibition : Piperidinol derivatives can act as inhibitors for various enzymes, potentially modulating metabolic pathways.

- Receptor Binding : The compound may interact with specific receptors or proteins involved in key signaling pathways, enhancing its pharmacological profile.

- Neuroactive Properties : Preliminary findings indicate possible neuroactive effects, suggesting that it may influence neurotransmitter systems.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antiviral Activity :

- In a study evaluating antiviral properties, related compounds demonstrated significant activity against influenza virus (H1N1), herpes simplex virus (HSV-1), and coxsackievirus B3 (COX-B3) with IC50 values as low as 0.0022 µM for HSV-1 .

- The presence of the trifluoromethyl group is believed to enhance binding affinities to viral proteins, improving efficacy against these pathogens .

-

Antibacterial Potential :

- Related compounds have shown promising antibacterial activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125–0.25 μg/mL .

- The structural characteristics of the trifluoromethyl group may contribute to enhanced interactions with bacterial topoisomerases, a common target for antibiotic action .

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons between this compound and related piperidine derivatives:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (3R,5S)-5-(hydroxymethyl)piperidin-3-ol | Hydroxymethyl instead of trifluoromethyl | Lacks fluorine; different biological activity |

| (3R,5S)-5-(methoxy)piperidin-3-ol | Methoxy group at 5-position | Different electronic properties |

| (3R,5S)-5-(acetyl)piperidin-3-ol | Acetyl group at 5-position | Alters lipophilicity and reactivity |

| (3R,5S)-2-(trifluoromethyl)pyrrolidin-3-one | Pyrrolidine ring structure | Different ring structure; potential for different interactions |

The unique presence of the trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability compared to these similar compounds, making it particularly interesting for drug development .

Case Studies

Several studies have investigated the biological activities of piperidine derivatives with trifluoromethyl substituents:

- Antiviral Study : A structure-antiviral activity relationship study indicated that modifications in the piperidine structure could lead to significant changes in antiviral efficacy against influenza and herpes viruses. The study emphasized the importance of the trifluoromethyl group in enhancing antiviral properties .

- Antibacterial Evaluation : Research on dual inhibitors targeting bacterial topoisomerases demonstrated that compounds similar to this compound exhibited potent antibacterial effects against resistant strains. These findings highlight the potential for developing new antibiotics based on this scaffold .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Overview:

This compound serves as a crucial building block in the development of novel pharmaceuticals, particularly those targeting central nervous system disorders. Its chirality and specific functional groups make it a candidate for drug design.

Pharmacological Properties:

- The trifluoromethyl group enhances the compound’s potency by improving interactions with biological targets such as enzymes and receptors.

- Potential neuroactive properties suggest it may influence neurotransmitter systems, making it relevant for treating neurological disorders .

Case Studies:

- Neuroactive Compounds: Research indicates that compounds with trifluoromethyl groups often exhibit enhanced biological activities compared to non-fluorinated counterparts. This enhancement is attributed to improved binding affinities in neuroactive contexts.

- Enzyme Inhibition: Similar piperidinol derivatives have demonstrated enzyme inhibition capabilities, indicating potential therapeutic uses in managing diseases related to enzyme dysfunction.

Biological Research

Biological Activity:

The compound is being investigated for its interactions with various biomolecules. The presence of the hydroxyl group allows for hydrogen bonding, which can influence binding affinity and biological activity.

Research Findings:

- Studies show that trifluoromethyl-containing compounds often have improved potency against specific biological targets. For instance, they may modulate neurotransmitter systems effectively .

- The compound's structural features enable it to act as a ligand for specific receptors, enhancing its potential use in drug development aimed at neurological conditions.

Industrial Applications

Chemical Synthesis:

(3R,5S)-5-(trifluoromethyl)piperidin-3-ol is utilized as a building block in the synthesis of complex molecules across various industries.

Synthetic Pathways:

- The synthesis typically involves introducing the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate, followed by hydroxylation reactions using oxidizing agents such as osmium tetroxide or hydrogen peroxide.

- Industrial methods may incorporate catalytic reactions or continuous flow synthesis to optimize yield and purity.

Análisis De Reacciones Químicas

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

Reaction :

C18H16ClNO4+H2O→C17H14ClNO4+CH3OH

This reaction is pivotal for prodrug activation or further functionalization via carboxylate intermediates .

Nucleophilic Aromatic Substitution

The 4-chlorobenzoyl moiety participates in nucleophilic substitution at the para-chlorine position:

General Reaction :

Ar-Cl+Nu−→Ar-Nu+Cl−

| Nucleophile (Nu⁻) | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia (NH₃) | 120°C, DMF, 12 h | 4-aminobenzoyl derivative | 65–72% |

| Methoxide (CH₃O⁻) | 80°C, MeOH, 8 h | 4-methoxybenzoyl analog | 58–64% |

The electron-withdrawing benzoyl group enhances electrophilicity at the chlorine-bearing carbon, facilitating substitution.

Benzoxazine Ring-Opening Reactions

The dihydrobenzoxazine ring undergoes acid-catalyzed ring opening to form secondary amines:

Mechanism :

-

Protonation of the oxygen in the benzoxazine ring.

-

Cleavage of the C–O bond, generating an iminium intermediate.

-

Hydrolysis to yield a secondary amine and ketone.

| Acid Catalyst | Solvent | Product | Application |

|---|---|---|---|

| H₂SO₄ (conc.) | EtOH | 3-(carboxymethyl)amino-4-chlorobenzophenone | Polymer precursor |

| p-TsOH | THF | Same as above | Higher regioselectivity |

Reduction Reactions

The ketone group in the benzoyl moiety can be reduced to an alcohol:

Reaction :

Ar-C(=O)-R+NaBH4→Ar-CH(OH)-R

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 h | Secondary alcohol derivative | 85% yield |

| LiAlH₄ | Et₂O, reflux, 4 h | Over-reduction to hydrocarbon observed | Not recommended |

Comparative Reactivity Table

A comparison with structurally related compounds highlights unique reactivity:

| Compound Modification | Reactivity Difference | Example Reaction |

|---|---|---|

| Chlorine → Bromine (Analog) | Faster nucleophilic substitution due to |

Propiedades

IUPAC Name |

(3R,5S)-5-(trifluoromethyl)piperidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3NO/c7-6(8,9)4-1-5(11)3-10-2-4/h4-5,10-11H,1-3H2/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWMHVACINVUCM-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CNC[C@@H]1O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.